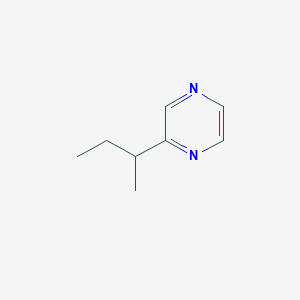

2-Sec-butylpyrazine

Overview

Description

2-Sec-butylpyrazine is a chemical compound with the molecular formula C8H12N2 . It is a natural product found in Coffea arabica .

Synthesis Analysis

Pyrazine, the core structure of this compound, is a natural product found in various organisms. It is used as a flavor in raw foods and is also produced industrially for fragrance, flavor, and pharmaceutical applications . The synthesis of pyrazine derivatives involves several approaches, including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .

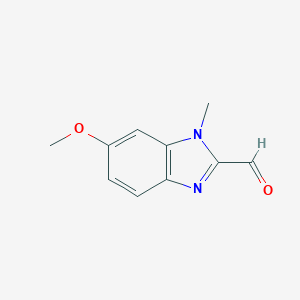

Molecular Structure Analysis

The molecular weight of this compound is 136.19 g/mol . The InChIKey, a unique identifier for the compound, is NFFQZEXYZVZKNN-UHFFFAOYSA-N . The Canonical SMILES, another form of representation, is CCC©C1=NC=CN=C1 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the study of chemical reactions has been accelerated by the development of novel machine learning architectures .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 136.19 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . The compound has a Topological Polar Surface Area of 25.8 Ų and a Complexity of 93.3 .

Scientific Research Applications

Occurrence in Raw Vegetables

2-Sec-butylpyrazine, along with other methoxypyrazines, has been found in various raw vegetables. This compound contributes to their characteristic flavors and aromas. In a study examining the occurrence of these compounds in vegetables, it was noted that at least one type of methoxypyrazine was detected in almost all vegetable tissues examined (Murray & Whitfield, 1975).

Role in Marine Microbial Bioactive Leads

Research on a tunicate-derived actinomycete, Streptomyces sp., identified various 2(1H)-pyrazinone derivatives, including those with sec-butyl substituents. These compounds showed varying degrees of cytotoxic activities against cancer cell lines, highlighting their potential in marine-derived pharmaceuticals (Shaala et al., 2016).

Contribution to Carrot Aroma

2-Methoxy-3-sec-butylpyrazine has been identified as a significant contributor to the aroma of carrots. This study emphasizes the impact of even low concentrations of such compounds on the overall sensory perception of foods (Cronin & Stanton, 1976).

Impact on Wine Quality

The compound and its related analogs play a crucial role in the quality of wines. Research has shown that the concentrations of methoxypyrazines, including 2-sec-butyl derivatives, can be influenced by factors like closure type, packaging, and vine training. These studies provide insights into how winemaking processes and storage conditions can affect wine flavor and aroma (Blake et al., 2009), (Sala et al., 2004).

Analytical Methods for Detection in Wine

Developing sensitive and accurate analytical methods for detecting methoxypyrazines, including sec-butyl derivatives, in wine is vital for quality control and research. These methods involve solid-phase extraction and gas chromatography-mass spectrometry, reflecting the compound's importance in the wine industry (Lopez et al., 2011).

Influence on Aroma of Vegetable Oils

This compound and related compounds have also been studied for their role in the aroma profile of fragrant vegetable oils. Advanced methods like gas chromatography-tandem mass spectrometry are used for their quantification, underscoring the compound's significance in food science (Zhou et al., 2022).

Safety and Hazards

When handling 2-Sec-butylpyrazine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

properties

IUPAC Name |

2-butan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFQZEXYZVZKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335935, DTXSID601311206 | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29460-93-3, 124070-52-6 | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

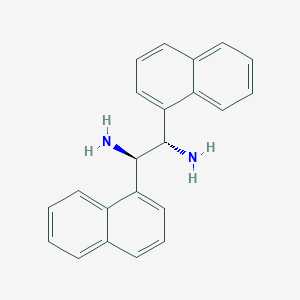

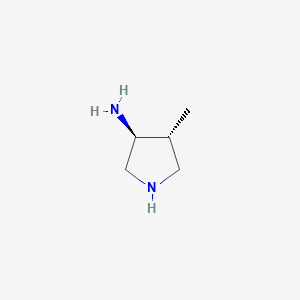

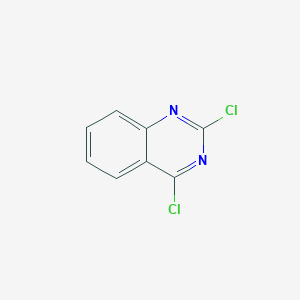

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.